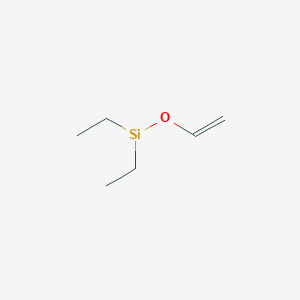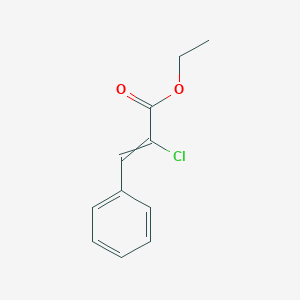
Ethyl 2-chloro-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H11ClO2. It is a derivative of cinnamic acid, where the hydrogen atom at the alpha position is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-phenylprop-2-enoate can be synthesized through the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with ethanol in the presence of a base to yield the desired ester. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Catalyst/Base: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The double bond can be reduced using hydrogenation catalysts to form ethyl 2-chloro-3-phenylpropanoate.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Reagents like nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl 3-phenylprop-2-enoates.
Reduction: Formation of ethyl 2-chloro-3-phenylpropanoate.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-chloro-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiproliferative effects.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-phenylprop-2-enoate involves its interaction with nucleophiles and electrophiles. The chlorine atom at the alpha position makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond and phenyl ring allow for various electrophilic aromatic substitution reactions, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-chloro-3-phenylprop-2-enoate can be compared with similar compounds such as:
Ethyl cinnamate: Lacks the chlorine atom, making it less reactive towards nucleophiles.
Ethyl 3-phenylpropanoate: Saturated analog, lacking the double bond, and thus less reactive in electrophilic addition reactions.
Ethyl 2-bromo-3-phenylprop-2-enoate: Similar reactivity but with different halogen properties, affecting its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in the synthesis of complex molecules. Its comparison with similar compounds highlights its distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 2-chloro-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMZTPSQWDXUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50797993 |
Source


|
| Record name | Ethyl 2-chloro-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50797993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66051-36-3 |
Source


|
| Record name | Ethyl 2-chloro-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50797993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
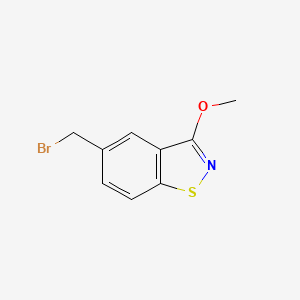
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)

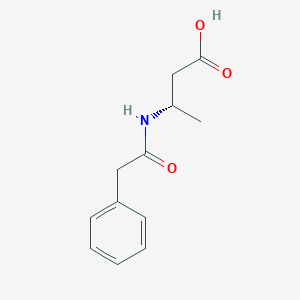
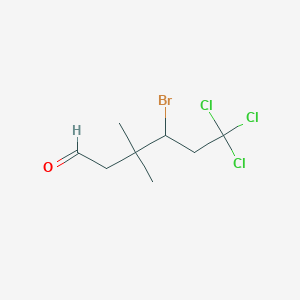

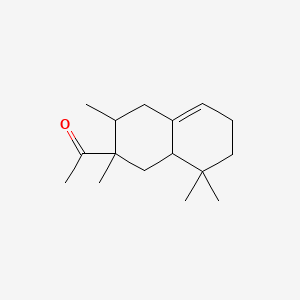
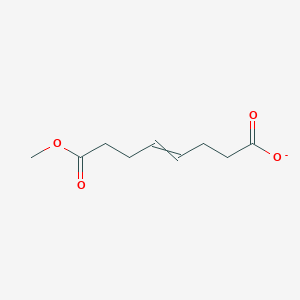
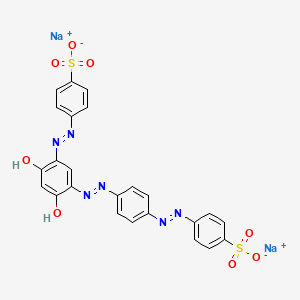
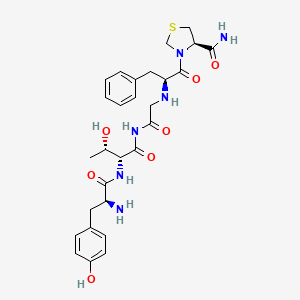
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)

